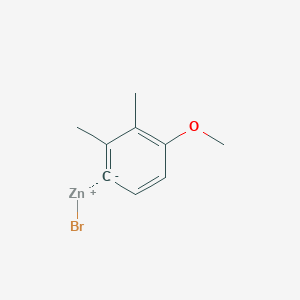

2,3-Dimethyl-4-methoxyphenylZinc bromide

Description

2,3-Dimethyl-4-methoxyphenylZinc bromide is an organozinc compound characterized by a methoxy-substituted aromatic ring with adjacent methyl groups. Its structure combines a zinc bromide (ZnBr₂) moiety with a 2,3-dimethyl-4-methoxyphenyl ligand. Organozinc reagents like this are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions.

Properties

Molecular Formula |

C9H11BrOZn |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

bromozinc(1+);1-methoxy-2,3-dimethylbenzene-4-ide |

InChI |

InChI=1S/C9H11O.BrH.Zn/c1-7-5-4-6-9(10-3)8(7)2;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

HWJMAQIDSBMZDH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=[C-]C=CC(=C1C)OC.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-4-methoxyphenylzinc bromide can be synthesized through the reaction of 2,3-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:

- Dissolve 2,3-dimethyl-4-methoxyphenyl bromide in tetrahydrofuran.

- Add zinc powder or zinc dust to the solution.

- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 2,3-dimethyl-4-methoxyphenylzinc bromide follows similar principles but on a larger scale. The process involves:

- Using large reactors equipped with efficient stirring mechanisms.

- Maintaining strict control over reaction conditions, such as temperature and inert atmosphere.

- Employing high-purity starting materials to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of reactions, including:

Cross-coupling reactions: It participates in reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Nucleophilic addition: It can add to electrophilic carbonyl compounds to form alcohols.

Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, facilitating further transformations.

Common Reagents and Conditions

Palladium catalysts: Commonly used in cross-coupling reactions.

Electrophilic carbonyl compounds: Used in nucleophilic addition reactions.

Inert atmosphere: Necessary to prevent oxidation of the organozinc compound.

Major Products

Biaryls: Formed in cross-coupling reactions.

Alcohols: Formed in nucleophilic addition reactions.

Scientific Research Applications

2,3-Dimethyl-4-methoxyphenylzinc bromide has numerous applications in scientific research:

Organic synthesis: Used to construct complex organic molecules through cross-coupling and nucleophilic addition reactions.

Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material science: Utilized in the preparation of functional materials with specific properties.

Agrochemicals: Involved in the synthesis of active ingredients for pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-4-methoxyphenylzinc bromide involves the transfer of its organic group to an electrophilic partner. In cross-coupling reactions, the organozinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s zinc bromide core shares similarities with ZnBr₂·2H₂O (), which crystallizes in an orthorhombic system (space group Immm) with a double-salt structure comprising [Zn(H₂O)₆]²⁺ and [Zn₂Br₆]²⁻ ions. In contrast, 2,3-Dimethyl-4-methoxyphenylZinc bromide likely adopts a tetrahedral or trigonal planar geometry around the zinc center, influenced by steric hindrance from the methyl and methoxy groups.

Substituent Effects

- Methoxy Group : The electron-donating methoxy group at the para position enhances the ligand’s nucleophilicity compared to electron-withdrawing groups (e.g., sulfonyl in 4-Methylsulfonylbenzyl bromide). This increases stability in polar solvents but may reduce electrophilicity in cross-couplings.

Functional Analogues in Pesticides

- Metsulfuron methyl ester (): Contains a methoxy-triazine group, demonstrating how methoxy groups influence herbicidal activity via electron donation.

- Sulfentrazone (): Features a methylsulfonamide group, contrasting with the methyl-methoxy motif in the target compound. Electron-withdrawing sulfonamides reduce aromatic reactivity compared to methoxy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.